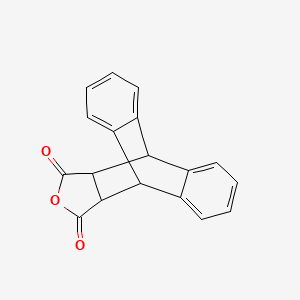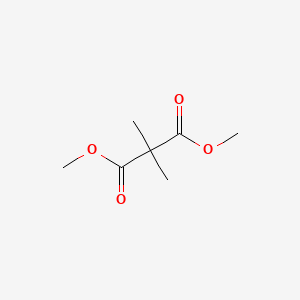
4-(Trifluorometoxi)fenilacetonitrilo
Descripción general
Descripción
4-(Trifluoromethoxy)phenylacetonitrile (4-TFMPAN) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of acetonitrile, with a trifluoromethoxy group attached to the phenyl ring. 4-TFMPAN has been found to possess unique properties that make it highly attractive for use in research, particularly in the fields of organic chemistry and biochemistry. In
Aplicaciones Científicas De Investigación
Bloques de construcción orgánicos
El 4-(trifluorometoxi)fenilacetonitrilo se utiliza a menudo como un bloque de construcción orgánico en diversas reacciones químicas . Es un fenilacetonitrilo sustituido con para-trifluorometoxi , lo que significa que se puede utilizar para introducir el grupo trifluorometoxi en otras moléculas durante la síntesis .
Dispositivos electrocrómicos
Una aplicación interesante del this compound es la creación de dispositivos electrocrómicos . Estos son dispositivos que pueden cambiar sus propiedades ópticas (como el color) en respuesta a una carga eléctrica . Un estudio ha demostrado que los polímeros que contienen this compound pueden ser materiales anódicos prometedores para tales dispositivos .
Síntesis de poliditieniilpirroles
El this compound se puede utilizar en la síntesis electroquímica de poliditieniilpirroles . Estos son un tipo de polímero conductor que puede tener diversas aplicaciones, incluyendo en dispositivos electrónicos .
Dispositivos de almacenamiento de energía
Las mismas propiedades que hacen que el this compound sea útil en los dispositivos electrocrómicos podrían aplicarse potencialmente a los dispositivos de almacenamiento de energía . Si bien se necesitaría más investigación en esta área, la posibilidad es intrigante.
Ventanas inteligentes
Los materiales electrocrómicos, como los que se pueden hacer usando this compound, se pueden usar en la creación de ventanas inteligentes . Estas son ventanas que pueden cambiar su transparencia o color en respuesta a una carga eléctrica .
Espejos de atenuación automática
Los espejos de atenuación automática son otra aplicación potencial para los materiales electrocrómicos hechos usando this compound . Estos espejos pueden ajustar automáticamente su reflectividad para reducir el deslumbramiento de los faros .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCAROXYJTUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197843 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49561-96-8 | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)




